2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
This compound is a structurally complex molecule featuring a dihydropyrimidine core fused with a thiazole ring system. The pyrimidine ring is substituted at position 2 with a thioether-linked 2-(benzo[d]thiazol-2-ylamino)acetamide moiety and at position 5 with an N-(4-methoxyphenyl)carboxamide group. Such a hybrid architecture is characteristic of kinase-targeted therapeutics, where the pyrimidine and thiazole motifs often serve as ATP-binding domain inhibitors . The benzo[d]thiazole group may enhance binding affinity through hydrophobic interactions, while the 4-methoxyphenyl substituent could influence solubility and metabolic stability .
Properties
IUPAC Name |
2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S2/c1-27-20(30)15(19(29)24-13-7-9-14(31-2)10-8-13)11-23-22(27)32-12-18(28)26-21-25-16-5-3-4-6-17(16)33-21/h3-11H,12H2,1-2H3,(H,24,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOGKNQMGKNWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as luminescent materials, suggesting potential applications in optical and electronic devices.
Mode of Action
The compound exhibits Excited State Intramolecular Proton Transfer (ESIPT) characteristics. This process involves the transfer of a proton in the excited state, leading to dual fluorescence emission. After coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes.
Biochemical Pathways
The esipt process and the resulting dual fluorescence emission suggest that the compound could interact with pathways related to light absorption and emission in certain materials.
Pharmacokinetics
The compound and its difluoroboron complexes have been characterized by nmr, high-resolution mass spectrometry, and elemental analysis, indicating good thermal stability and electrochemical stability.
Result of Action
The compound exhibits green emission in solution and solid films due to its ESIPT characteristics. After coordination with difluoroboron complexes, the emission is significantly blue-shifted and enhanced. These materials have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs), showing strong emission and low turn-on voltages.
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the observed dual fluorescence emission is due to the ESIPT process in solution, while only one type of emission is observed in solid films due to restricted conformational changes. This suggests that the compound’s luminescent properties can be influenced by the solvent or matrix in which it is placed.
Biological Activity
The compound 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, particularly focusing on anticancer and antimicrobial activities, and to present relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Thioether linkage : Contributes to the compound's reactivity.
- Dihydropyrimidine structure : Implicated in various pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit the proliferation of cancer cells. The mechanism often involves inducing apoptosis in cancer cell lines, which has been demonstrated through various assays.
Case Study:
In a study evaluating the cytotoxic effects of related compounds on A549 human lung adenocarcinoma cells, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like doxorubicin, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against pathogens such as Mycobacterium tuberculosis and various bacterial strains. The presence of the thiazole ring is critical for enhancing antimicrobial efficacy.
Research Findings:
A recent study synthesized a library of benzo[d]thiazole derivatives and tested their antimicrobial activities against Pseudomonas aeruginosa. The results indicated that several compounds effectively inhibited bacterial growth without affecting cell viability, suggesting their potential as antibiotic agents .
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | P. aeruginosa | 12 µg/mL | |
| Compound B | M. tuberculosis | 8 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of certain structural elements in enhancing biological activity:
- Presence of electron-donating groups : Such as methoxy groups on the phenyl ring can increase activity.
- Thiazole ring modifications : Alterations in the thiazole structure can significantly affect both anticancer and antimicrobial potency.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Analogues:
Dasatinib (BMS-354825) : A dual Src/Abl kinase inhibitor (C₂₂H₂₆ClN₇O₂S·H₂O) featuring a thiazole-carboxamide core linked to a pyrimidine ring. Unlike the target compound, Dasatinib includes a 4-(2-hydroxyethyl)piperazine substituent, enhancing solubility and kinase selectivity .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate : Features a thiazolo-pyrimidine scaffold with a trimethoxybenzylidene substituent, influencing crystallinity and intermolecular hydrogen bonding .
Structural Comparison Table:
*Estimated based on structural analogs.
Pharmacological Profiles
- Kinase Inhibition : Dasatinib exhibits IC₅₀ values of <1 nM for Abl and Src kinases due to its pyrimidine-thiazole pharmacophore . The target compound’s benzo[d]thiazole group may similarly engage hydrophobic kinase pockets, but its lack of a charged piperazine moiety could reduce solubility and cellular uptake.
- Antitumor Activity : Dasatinib demonstrates potent in vivo efficacy in leukemia models . Structural analogs like the target compound may require optimization of the 4-methoxyphenyl group to balance potency and pharmacokinetics .
Physicochemical Properties
- Crystallinity : Analogues like the ethyl 7-methyl-3-oxo... derivative () exhibit puckered pyrimidine rings (deviation: 0.224 Å) and intermolecular C–H···O bonds, which stabilize crystal packing . The target compound’s benzo[d]thiazole substituent may introduce steric hindrance, reducing crystallinity compared to Dasatinib’s planar structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
